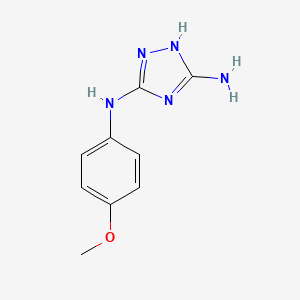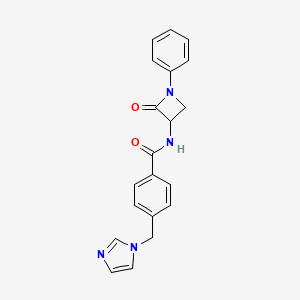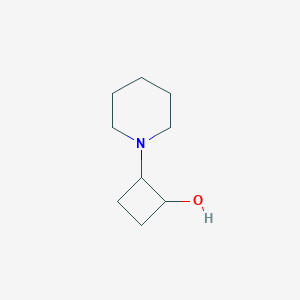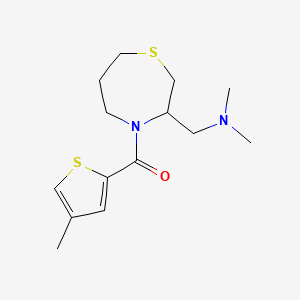
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone, also known as DTMTM, is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
Fluorescent Probes for Metal Ions
The compound has been explored for its utility in creating fluorescent probes, particularly for detecting metal ions in solutions. For example, research on polythiophene-based conjugated polymers, which share structural similarities with the given compound, demonstrates high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These probes operate through mechanisms involving electrostatic effects and complexation, highlighting the potential for the compound to be used in environmental monitoring and analytical chemistry (Guo et al., 2014).
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of a wide range of heterocyclic systems. Its structural features make it suitable for reactions that yield diverse heterocyclic frameworks, which are crucial in pharmaceutical chemistry and material science. For instance, research into the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene illustrates the compound's utility in organic synthesis and drug discovery efforts (Roman, 2013).
Pharmacological Properties
Catalysis and Organic Reactions
The compound's framework is conducive to catalysis and organic reactions, including Baeyer–Villiger oxidations. Its structural elements may facilitate the development of catalysts for organic transformations, enhancing reaction efficiencies under various conditions, such as solvent-free environments (Martins et al., 2016).
特性
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c1-11-7-13(19-9-11)14(17)16-5-4-6-18-10-12(16)8-15(2)3/h7,9,12H,4-6,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNMFANKGXTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCSCC2CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)
![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

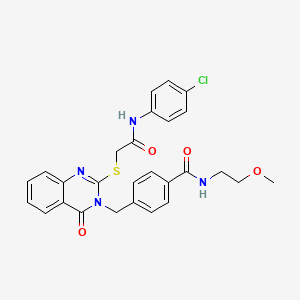


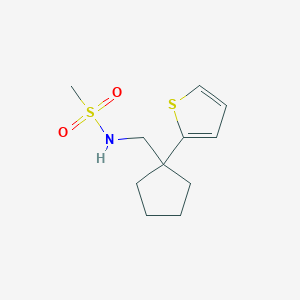
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
